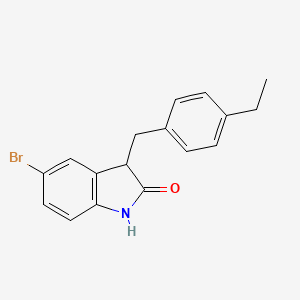
5-bromo-3-(4-ethylbenzyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(4-ethylbenzyl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(4-ethylbenzyl)-1,3-dihydro-2H-indol-2-one typically involves several steps:
Bromination: The starting material, 1,3-dihydro-2H-indol-2-one, undergoes bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Alkylation: The brominated intermediate is then subjected to Friedel-Crafts alkylation with 4-ethylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the 4-ethylbenzyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, would be essential for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group of the indole ring, converting it to an alcohol.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Benzylic ketones or carboxylic acids.
Reduction: Alcohol derivatives of the indole ring.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-bromo-3-(4-ethylbenzyl)-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can serve as a probe to study the interactions of indole derivatives with biological macromolecules. Its structural features make it a candidate for investigating binding affinities and mechanisms of action in various biological systems.
Medicine
Pharmaceutical research explores the potential therapeutic applications of this compound. Indole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound could be a lead molecule for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for incorporation into polymers and other high-performance materials.
Mécanisme D'action
The mechanism of action of 5-bromo-3-(4-ethylbenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the 4-ethylbenzyl group can influence the compound’s binding affinity and specificity. The indole ring structure allows for π-π interactions with aromatic amino acids in proteins, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1,3-dihydro-2H-indol-2-one: Lacks the 4-ethylbenzyl group, making it less bulky and potentially less selective in biological interactions.
3-(4-Ethylbenzyl)-1,3-dihydro-2H-indol-2-one: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
5-Chloro-3-(4-ethylbenzyl)-1,3-dihydro-2H-indol-2-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
The presence of both the bromine atom and the 4-ethylbenzyl group in 5-bromo-3-(4-ethylbenzyl)-1,3-dihydro-2H-indol-2-one makes it unique. This combination of substituents can enhance its reactivity and selectivity in chemical reactions and biological interactions, providing a distinct advantage over similar compounds.
Propriétés
Formule moléculaire |
C17H16BrNO |
|---|---|
Poids moléculaire |
330.2 g/mol |
Nom IUPAC |
5-bromo-3-[(4-ethylphenyl)methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C17H16BrNO/c1-2-11-3-5-12(6-4-11)9-15-14-10-13(18)7-8-16(14)19-17(15)20/h3-8,10,15H,2,9H2,1H3,(H,19,20) |
Clé InChI |
WDZCZXXOSVQBLZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)CC2C3=C(C=CC(=C3)Br)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-methoxyphenyl)-4-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11344689.png)
![4-bromo-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide](/img/structure/B11344703.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-cyclohexylpiperidine-4-carboxamide](/img/structure/B11344709.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11344715.png)
![5-(4-ethoxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11344727.png)
![2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B11344729.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11344736.png)
![Methyl 3-[({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-2-methylbenzoate](/img/structure/B11344745.png)
![Methyl 2-methyl-3-[({1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11344751.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B11344758.png)
![N-(4-methylbenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11344759.png)
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B11344766.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11344778.png)
